molecular formula C16H20Cl3N3O4 B3838041 2,4,5-trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)nicotinonitrile

2,4,5-trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)nicotinonitrile

Cat. No. B3838041
M. Wt: 424.7 g/mol
InChI Key: KDGFNWNHELGDDW-UHFFFAOYSA-N
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Description

The compound is a derivative of trichloronitrobenzene, which is a type of chlorinated nitrobenzene. Chlorinated nitrobenzenes are often used in the synthesis of dyes, pharmaceuticals, and pesticides . The “1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl” part of the molecule suggests the presence of a 15-membered heterocyclic ring containing four oxygen atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require careful control of reaction conditions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the large heterocyclic ring and the trichloronitrobenzene moiety. The electronic and steric effects of these groups would likely have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to predict its reactivity or the types of reactions it might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chlorinated nitrobenzene group and the large heterocyclic ring. These groups could affect properties such as solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were to be used as a pesticide, it might act by disrupting a specific biological pathway in pests .

Safety and Hazards

Chlorinated nitrobenzenes are generally considered to be hazardous due to their potential toxicity and environmental persistence .

properties

IUPAC Name

2,4,5-trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3N3O4/c17-13-12(11-20)15(19)21-16(14(13)18)22-1-3-23-5-7-25-9-10-26-8-6-24-4-2-22/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFNWNHELGDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-6-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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